molecular formula C16H19NO B14178360 9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one CAS No. 849669-61-0

9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one

Katalognummer: B14178360
CAS-Nummer: 849669-61-0
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: NWAIKZYIQAWVJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-9-azabicyclo[620]dec-4-en-10-one is a bicyclic compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom in the bicyclic core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like benzyl halides or other alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated bicyclic compounds.

Wissenschaftliche Forschungsanwendungen

9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the bicyclic structure allow the compound to fit into binding sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Methyl-9-azabicyclo[6.2.0]dec-4-en-10-one
  • 9-Azabicyclo[6.2.0]dec-4-en-10-one

Uniqueness

9-Benzyl-9-azabicyclo[620]dec-4-en-10-one is unique due to the presence of the benzyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds

Eigenschaften

CAS-Nummer

849669-61-0

Molekularformel

C16H19NO

Molekulargewicht

241.33 g/mol

IUPAC-Name

9-benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one

InChI

InChI=1S/C16H19NO/c18-16-14-10-6-1-2-7-11-15(14)17(16)12-13-8-4-3-5-9-13/h1-5,8-9,14-15H,6-7,10-12H2

InChI-Schlüssel

NWAIKZYIQAWVJV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CCC=C1)N(C2=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.